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Compound of Interest

Compound Name: 1-(p-Tolyl)prop-2-yn-1-ol

CAS No.: 7342-07-6

Cat. No.: B1365674

Get Quote

1-(p-Tolyl)prop-2-yn-1-ol, registered under CAS number 7342-07-6, is a secondary propargyl

alcohol that holds significant promise as a versatile building block in modern organic synthesis.

[1][2] Its structure, featuring a p-tolyl group attached to a hydroxyl-bearing carbon adjacent to a

terminal alkyne, provides a unique combination of reactivity and structural rigidity. This makes it

a valuable intermediate for the synthesis of complex molecular architectures, particularly in the

fields of medicinal chemistry and materials science. The propargyl alcohol moiety is a

cornerstone in synthetic chemistry, enabling a wide array of transformations, from coupling

reactions to the formation of heterocyclic systems. This guide provides a comprehensive

overview of its chemical properties, a robust synthesis protocol, detailed spectral analysis for

structural confirmation, and an exploration of its applications as a synthetic intermediate.

Physicochemical and Structural Properties
Understanding the fundamental properties of 1-(p-Tolyl)prop-2-yn-1-ol is crucial for its

effective handling, storage, and application in synthetic workflows. The compound's key

characteristics are summarized below.
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Property Value Source

CAS Number 7342-07-6 [1][2][3]

IUPAC Name
1-(4-methylphenyl)prop-2-yn-1-

ol
[1][4]

Molecular Formula C₁₀H₁₀O [1][3]

Molecular Weight 146.19 g/mol [3][5]

Boiling Point 109-110 °C (at 5 Torr) [4]

Density ~1.066 g/cm³ (Predicted) [4]

Storage Sealed in dry, 2-8°C [3][6]

SMILES C#CC(C1=CC=C(C)C=C1)O [3]

Synthesis: The Ethynylation of p-Tolualdehyde
The most direct and common method for synthesizing 1-(p-Tolyl)prop-2-yn-1-ol is through the

nucleophilic addition of an acetylide anion to p-tolualdehyde.[7] This reaction, a cornerstone of

C-C bond formation, involves the deprotonation of a terminal alkyne to form a potent

nucleophile, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Causality of Experimental Choices:

Acetylide Generation: Acetylene gas can be bubbled through a solution of a strong base (like

a Grignard reagent or an organolithium compound) to generate the acetylide in situ.

Alternatively, a pre-formed acetylide salt, such as ethynylmagnesium bromide, can be used

for better control and safety.[8]

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential.

These solvents effectively solvate the organometallic reagents without reacting with them,

ensuring the stability of the potent nucleophiles.

Temperature Control: The reaction is typically initiated at low temperatures (e.g., 0 °C) to

control the exothermicity of the Grignard formation and the subsequent addition to the
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aldehyde. This minimizes side reactions and improves the overall yield and purity of the

desired product.[8]

Work-up: The reaction is quenched with a mild acid, such as a saturated aqueous solution of

ammonium chloride (NH₄Cl). This protonates the resulting alkoxide to form the final alcohol

product while neutralizing any remaining reactive organometallic species without causing

degradation of the product.

Experimental Workflow: Synthesis Protocol
This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(p-
Tolyl)prop-2-yn-1-ol.
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Preparation & Reagent Setup

Core Reaction

Work-up & Purification

1. Dry Glassware & Inert Atmosphere
(Flame-dry a two-necked flask, cool under Argon/N₂)

2. Prepare Grignard Reagent
(React Mg turnings with an alkyl halide in THF)

Setup

3. Form Acetylide
(Bubble acetylene gas through Grignard solution at 0°C)

Reagent Prep

4. Add Aldehyde
(Slowly add p-tolualdehyde in THF to the acetylide solution at 0°C)

Nucleophile Formation

5. Reaction Progression
(Stir for several hours, allowing to warm to room temperature)

C-C Bond Formation

6. Quench Reaction
(Cool to 0°C, add saturated aq. NH₄Cl)

Reaction Completion

7. Extraction
(Extract with ethyl acetate, wash with brine)

Isolation

8. Drying & Concentration
(Dry organic layer with Na₂SO₄, concentrate under vacuum)

Purification Step 1

9. Purification
(Purify via silica gel column chromatography)

Purification Step 2

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis of 1-(p-Tolyl)prop-2-yn-1-ol.
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Detailed Steps:

Apparatus Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a

reflux condenser, and a dropping funnel is flame-dried and allowed to cool to room

temperature under a positive pressure of dry nitrogen or argon.

Acetylide Formation: To the flask, add magnesium turnings. A solution of an alkyl halide (e.g.,

ethyl bromide) in anhydrous THF is added dropwise to initiate the formation of the Grignard

reagent. Once the Grignard reagent is formed, the solution is cooled to 0 °C in an ice bath.

Acetylene gas is then gently bubbled through the solution for 15-30 minutes to form the

ethynylmagnesium bromide nucleophile.[8]

Aldehyde Addition: A solution of p-tolualdehyde (1.0 equivalent) in anhydrous THF is added

dropwise to the stirred acetylide solution at 0 °C.[9]

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to

warm to room temperature, stirring for an additional 4-6 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is

consumed.[10]

Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the

slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

Extraction and Isolation: The resulting mixture is transferred to a separatory funnel and

extracted three times with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced

pressure to yield the crude product.[10]

Purification: The crude oil is purified by flash column chromatography on silica gel, typically

using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 1-(p-Tolyl)prop-
2-yn-1-ol.[10]

Structural Elucidation: Spectroscopic Data
Interpretation
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Confirmation of the molecular structure of 1-(p-Tolyl)prop-2-yn-1-ol is achieved through a

combination of standard spectroscopic techniques. The expected data provides a unique

fingerprint for the molecule.

Spectroscopic Data
Expected Chemical Shifts / Absorption
Bands

¹H NMR (CDCl₃)

δ ~7.3-7.4 ppm (d, 2H, Ar-H), δ ~7.1-7.2 ppm (d,

2H, Ar-H), δ ~5.4 ppm (d, 1H, CH-OH), δ ~2.6

ppm (d, 1H, C≡CH), δ ~2.3-2.4 ppm (s, 3H, Ar-

CH₃), δ ~2.1 ppm (br s, 1H, OH)

¹³C NMR (CDCl₃)

δ ~138-140 ppm (Ar-C), δ ~135-137 ppm (Ar-C),

δ ~129 ppm (Ar-CH), δ ~126 ppm (Ar-CH), δ

~84 ppm (-C≡CH), δ ~75 ppm (-C≡CH), δ ~64

ppm (CH-OH), δ ~21 ppm (Ar-CH₃)

IR (neat, cm⁻¹)

~3400-3300 cm⁻¹ (O-H stretch, broad), ~3300

cm⁻¹ (C≡C-H stretch, sharp), ~2120 cm⁻¹ (C≡C

stretch, weak), ~3000-2850 cm⁻¹ (C-H stretch)

Mass Spec. (EI)
m/z = 146 (M⁺), 131 (M⁺ - CH₃), 117 (M⁺ -

C₂H₅), 91 (tropylium ion)

(Note: Predicted values are based on the analysis of similar structures and standard chemical

shift tables. Actual experimental values may vary slightly.)

Rationale for Spectral Assignments:

¹H NMR: The aromatic protons on the p-tolyl group will appear as two distinct doublets due

to their ortho and meta coupling. The benzylic proton (CH-OH) is coupled to the acetylenic

proton, resulting in a doublet. The terminal acetylenic proton itself appears as a doublet. The

methyl group protons will be a sharp singlet. The hydroxyl proton often appears as a broad

singlet, and its position can vary depending on concentration and solvent.

¹³C NMR: The spectrum will show distinct signals for the quaternary and CH carbons of the

aromatic ring. The two sp-hybridized carbons of the alkyne will appear in the characteristic
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region of δ 70-90 ppm. The carbinol carbon (CH-OH) and the methyl carbon will also have

characteristic shifts.

IR Spectroscopy: The most telling signals are the broad O-H stretch of the alcohol, the sharp

C-H stretch of the terminal alkyne, and the weak but characteristic C≡C triple bond stretch.

[11]

Applications in Synthesis and Drug Discovery
1-(p-Tolyl)prop-2-yn-1-ol is not typically an end-product but rather a strategic intermediate. Its

value lies in the synthetic versatility of its two key functional groups: the secondary alcohol and

the terminal alkyne.

Precursor for Chiral Molecules: The secondary alcohol creates a stereocenter.

Enantioselective synthesis or resolution can provide access to optically pure R- or S-

enantiomers, which are critical in drug development where stereochemistry often dictates

biological activity.[12][13]

Click Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for copper-

catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This

allows for the efficient and specific covalent linking of the molecule to other molecules

containing an azide group, such as biomolecules, polymers, or fluorescent tags.

Cross-Coupling Reactions: The terminal alkyne readily participates in various metal-

catalyzed cross-coupling reactions, such as the Sonogashira, Glaser, and Cadiot-

Chodkiewicz couplings. These reactions are powerful tools for extending the carbon skeleton

and synthesizing complex conjugated systems, which are often found in electronic materials

and biologically active compounds.[14]

Synthesis of Heterocycles: The propargyl alcohol moiety can be used to construct a variety

of heterocyclic rings, such as furans, pyrazoles, and isoxazoles, which are privileged

scaffolds in medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.rsc.org/suppdata/cc/b6/b618291g/b618291g.pdf
https://www.benchchem.com/product/b1365674/docs?utm_src=pdf-body#introduction-unveiling-the-potential-of-a-versatile-propargyl-alcohol
https://pubs.acs.org/doi/10.1021/ja993838z
https://pubs.acs.org/doi/10.1021/jo2008719
https://www.rsc.org/suppdata/c7/nj/c7nj04046f/c7nj04046f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Synthetic Transformations

Resulting Scaffolds

1-(p-Tolyl)prop-2-yn-1-ol

Oxidation
(e.g., PCC, DMP)

Alcohol -> Ketone

Sonogashira Coupling
(Pd/Cu, R-X)

C-C Bond Formation

Click Reaction (CuAAC)
(R-N₃)

Heterocycle Formation

Meyer-Schuster Rearrangement
(Acid catalyst)

Rearrangement

Ynone
(α,β-Unsaturated Ketone)

Internal Alkyne
(Disubstituted Acetylene)

Triazole Ring
(Heterocycle) α,β-Unsaturated Aldehyde/Ketone

Click to download full resolution via product page

Caption: Potential synthetic pathways originating from 1-(p-Tolyl)prop-2-yn-1-ol.

Safety, Handling, and Storage
As with many chemical reagents, proper handling of 1-(p-Tolyl)prop-2-yn-1-ol is paramount

for laboratory safety.

Hazard Statements: The compound is associated with GHS hazard statements H302

(Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[3]

Precautionary Statements: Standard precautions should be taken, including wearing

appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab

coat. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing

dust, fumes, gas, mist, vapors, or spray.[3]

Storage: The compound should be stored in a tightly sealed container in a dry, cool place,

with recommended storage temperatures between 2-8°C to ensure its long-term stability.[3]
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10. rsc.org [rsc.org]

11. rsc.org [rsc.org]

12. pubs.acs.org [pubs.acs.org]

13. pubs.acs.org [pubs.acs.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.sigmaaldrich.com/TW/zh/product/aldrich/p50803
https://www.organic-chemistry.org/synthesis/C1C/chains/propargylalcohols.shtm
https://www.organic-chemistry.org/synthesis/C1C/chains/propargylalcohols.shtm
https://www.chemicalbook.com/synthesis/1-phenyl-2-propyn-1-ol.htm
https://www.nbinno.com/article/synthetic-fragrances/role-of-p-tolualdehyde-modern-organic-synthesis-ningbo-inno-pharmchem-perspective-tz
https://www.rsc.org/suppdata/c5/ra/c5ra02974k/c5ra02974k1.pdf
https://www.rsc.org/suppdata/cc/b6/b618291g/b618291g.pdf
https://pubs.acs.org/doi/10.1021/ja993838z
https://pubs.acs.org/doi/10.1021/jo2008719
https://www.rsc.org/suppdata/c7/nj/c7nj04046f/c7nj04046f1.pdf
https://www.benchchem.com/product/b1365674/docs#introduction-unveiling-the-potential-of-a-versatile-propargyl-alcohol
https://www.benchchem.com/product/b1365674/docs#introduction-unveiling-the-potential-of-a-versatile-propargyl-alcohol
https://www.benchchem.com/product/b1365674/docs#introduction-unveiling-the-potential-of-a-versatile-propargyl-alcohol
https://www.benchchem.com/product/b1365674/docs#introduction-unveiling-the-potential-of-a-versatile-propargyl-alcohol
https://www.benchchem.com/product/b1365674?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1365674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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